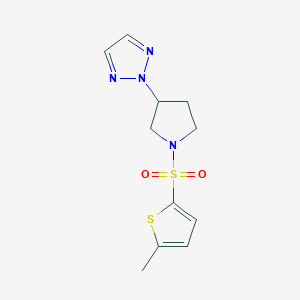![molecular formula C16H15Cl2N3O B2688710 5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide CAS No. 1311771-77-3](/img/structure/B2688710.png)
5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide, commonly known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA is a pyridine-based compound that has a cyclopropyl group and a carboxamide functional group attached to it.
Wirkmechanismus
The mechanism of action of DCPA as a herbicide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is an essential enzyme in the synthesis of chlorophyll, which is required for photosynthesis in plants. By inhibiting PPO, DCPA disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects
DCPA has been shown to have minimal toxicity to humans and animals. However, it can cause skin irritation and eye irritation if it comes in contact with the skin or eyes. DCPA has also been shown to have low acute toxicity to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DCPA in lab experiments is its specificity towards PPO. DCPA is highly selective towards PPO and does not affect other enzymes, making it an ideal tool for studying the role of PPO in plants. However, one of the limitations of using DCPA in lab experiments is its low solubility in water, which can make it challenging to administer to plants.
Zukünftige Richtungen
There are several future directions for research on DCPA. One of the areas of research is the development of new herbicides based on the structure of DCPA. Researchers are also studying the potential use of DCPA as an insecticide and fungicide. Another area of research is the study of the molecular mechanism of DCPA's interaction with PPO and the development of new PPO inhibitors based on DCPA's structure.
Conclusion
In conclusion, DCPA is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA's specificity towards PPO makes it an ideal tool for studying the role of PPO in plants. DCPA has shown potential applications as a herbicide, insecticide, and fungicide. Future research on DCPA is focused on the development of new herbicides, the study of the molecular mechanism of DCPA's interaction with PPO, and the development of new PPO inhibitors based on DCPA's structure.
Synthesemethoden
DCPA can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method of DCPA is a complex process that requires expertise in organic chemistry. The first step involves the reaction of 3-cyanopyridine with cyclopropylamine to yield N-cyclopropyl-3-cyanopyridine. This intermediate is then reacted with 3-chloro-5,6-dichloropyridine in the presence of a base to yield DCPA.
Wissenschaftliche Forschungsanwendungen
DCPA has shown potential applications in various fields of scientific research. One of the primary areas of research for DCPA is its use as a herbicide. DCPA has been shown to be effective in controlling weeds and has been used in various crops, including potatoes, carrots, and onions. DCPA has also been studied for its potential use as an insecticide and fungicide.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-cyclopropyl-N-(1-pyridin-3-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c1-10(11-3-2-6-19-8-11)21(13-4-5-13)16(22)12-7-14(17)15(18)20-9-12/h2-3,6-10,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCSXEPMSGKQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C2CC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2688627.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2688630.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2688631.png)
![Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2688633.png)

![2-ethyl-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B2688635.png)
![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)

![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)

